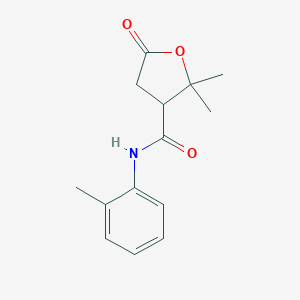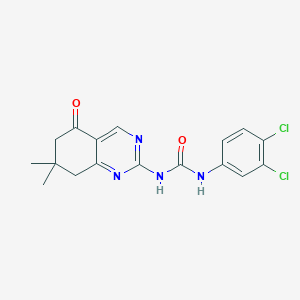![molecular formula C23H18N2O2 B432201 2-[4-(benzyloxy)phenyl]-4-oxo-1-phenylazetidine-2-carbonitrile CAS No. 587005-89-8](/img/structure/B432201.png)
2-[4-(benzyloxy)phenyl]-4-oxo-1-phenylazetidine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(benzyloxy)phenyl]-4-oxo-1-phenylazetidine-2-carbonitrile is a complex organic compound with a unique structure that includes a benzyloxy group, a phenyl group, and an azetidinecarbonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzyloxy)phenyl]-4-oxo-1-phenylazetidine-2-carbonitrile typically involves multiple steps. One common method includes the following steps:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Formation of the azetidine ring: The intermediate is then reacted with phenylacetonitrile and a suitable catalyst to form the azetidine ring. This step often requires specific conditions such as elevated temperatures and the presence of a strong base.
Final coupling and oxidation: The final step involves coupling the azetidine intermediate with a phenyl group and oxidizing the compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(benzyloxy)phenyl]-4-oxo-1-phenylazetidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce specific functional groups within the compound.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[4-(benzyloxy)phenyl]-4-oxo-1-phenylazetidine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and reactivity. It may serve as a lead compound for the development of new drugs.
Material Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Wirkmechanismus
The mechanism of action of 2-[4-(benzyloxy)phenyl]-4-oxo-1-phenylazetidine-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-(Benzyloxy)-5-(hydroxyl) phenyl) benzothiazole: This compound has similar structural features and is studied for its potential as a multifunctional agent in medicinal chemistry.
2-(1H-benzimidazole-2-sulfinyl)-N-(4-benzyloxy-phenyl)-acetamide: Another compound with a benzyloxy group, known for its biological activity and potential therapeutic applications.
Uniqueness
2-[4-(benzyloxy)phenyl]-4-oxo-1-phenylazetidine-2-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its azetidinecarbonitrile core distinguishes it from other similar compounds, providing unique reactivity and properties.
Eigenschaften
CAS-Nummer |
587005-89-8 |
|---|---|
Molekularformel |
C23H18N2O2 |
Molekulargewicht |
354.4g/mol |
IUPAC-Name |
4-oxo-1-phenyl-2-(4-phenylmethoxyphenyl)azetidine-2-carbonitrile |
InChI |
InChI=1S/C23H18N2O2/c24-17-23(15-22(26)25(23)20-9-5-2-6-10-20)19-11-13-21(14-12-19)27-16-18-7-3-1-4-8-18/h1-14H,15-16H2 |
InChI-Schlüssel |
MZMLCGNXJWVCLC-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C1(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1C(=O)N(C1(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B432118.png)

![2-[(3-Ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B432142.png)
![2-{[(4-Bromophenyl)acetyl]amino}benzamide](/img/structure/B432152.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B432180.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)sulfanyl]-N-isopentylacetamide](/img/structure/B432186.png)

![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B432189.png)
![3-chloro-N-[cyano-(4-phenylmethoxyphenyl)methyl]-N-(2-methoxyphenyl)propanamide](/img/structure/B432195.png)
![2-[2-(Benzyloxy)phenyl]-1-(4-methoxyphenyl)-5-oxo-2-pyrrolidinecarbonitrile](/img/structure/B432196.png)
![3-chloro-N-[cyano-(2-phenylmethoxyphenyl)methyl]-N-(2-methoxyphenyl)propanamide](/img/structure/B432197.png)
![3-chloro-N-[cyano-(2-phenylmethoxyphenyl)methyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B432198.png)
![2-[4-(Benzyloxy)phenyl]-5-oxo-1-phenyl-2-pyrrolidinecarbonitrile](/img/structure/B432199.png)
![1-Benzyl-2-[4-(benzyloxy)phenyl]-5-oxo-2-pyrrolidinecarbonitrile](/img/structure/B432203.png)
